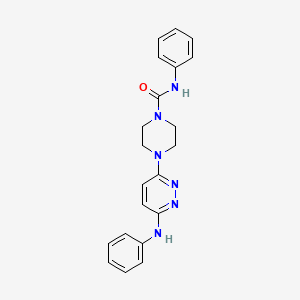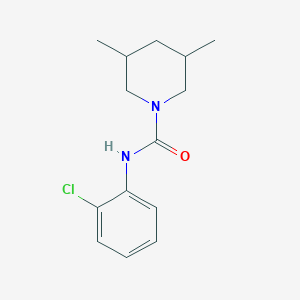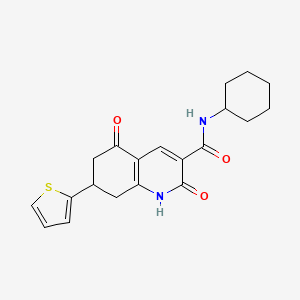
4-(6-anilino-3-pyridazinyl)-N-phenyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-anilino-3-pyridazinyl)-N-phenyl-1-piperazinecarboxamide, also known as ANAPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ANAPP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 4-(6-anilino-3-pyridazinyl)-N-phenyl-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the level of serotonin in the brain by blocking its reuptake. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, sleep, appetite, and other physiological functions. This compound also exhibits affinity for dopamine and norepinephrine receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This compound has also been shown to modulate the activity of various neurotransmitter systems, including the GABAergic, glutamatergic, and cholinergic systems. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(6-anilino-3-pyridazinyl)-N-phenyl-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. It also exhibits good oral bioavailability and has a relatively long half-life, which makes it suitable for chronic dosing studies. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has been shown to have some off-target effects, which may complicate its interpretation in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(6-anilino-3-pyridazinyl)-N-phenyl-1-piperazinecarboxamide. One area of research is the development of more potent and selective analogs of this compound with improved pharmacological properties. Another area of research is the investigation of this compound's potential use in the treatment of other neurological disorders, such as depression, anxiety, and bipolar disorder. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential off-target effects. Finally, the development of new delivery methods for this compound, such as nanoparticles or liposomes, may improve its solubility and bioavailability and enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-(6-anilino-3-pyridazinyl)-N-phenyl-1-piperazinecarboxamide involves the reaction of 6-amino-3-pyridazine carboxylic acid with N-phenylpiperazine in the presence of a coupling agent. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting this compound is then purified by recrystallization or column chromatography. The yield of this compound is typically around 50-60%.
Aplicaciones Científicas De Investigación
4-(6-anilino-3-pyridazinyl)-N-phenyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, this compound has been investigated for its anticancer properties.
Propiedades
IUPAC Name |
4-(6-anilinopyridazin-3-yl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c28-21(23-18-9-5-2-6-10-18)27-15-13-26(14-16-27)20-12-11-19(24-25-20)22-17-7-3-1-4-8-17/h1-12H,13-16H2,(H,22,24)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYSOEUEABUAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4,5-trifluorobenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5362343.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5362351.png)
![1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone](/img/structure/B5362357.png)
![2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5362373.png)

![3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362386.png)
![7-(3-chlorophenyl)-4-{[1-(methoxymethyl)cyclopropyl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5362388.png)
![2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5362394.png)

![N~1~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-D-leucinamide](/img/structure/B5362409.png)
![N-{1-[(methylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-nitrobenzamide](/img/structure/B5362417.png)
![1-(4-fluorophenyl)-4-[(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-2-pyrrolidinone](/img/structure/B5362428.png)
![4-[(3-methyl-2-thienyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5362443.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-diethylcyclopropanecarboxamide](/img/structure/B5362451.png)